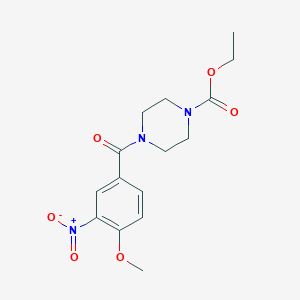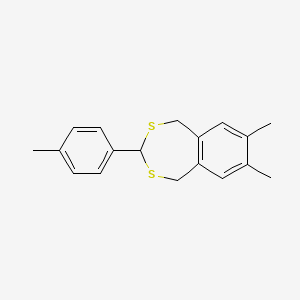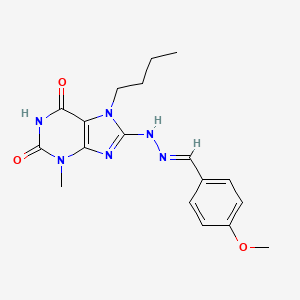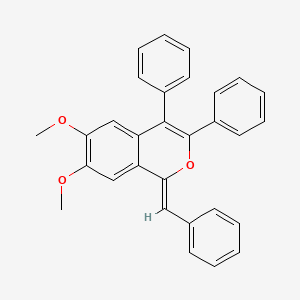![molecular formula C27H26ClN3O3S B11677904 2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11677904.png)
2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-クロロフェニル)-5-オキソ-3-(2-フェニルエチル)-2-チオキソイミダゾリジン-4-イル]-N-(4-エトキシフェニル)アセトアミドは、化学、生物学、医学などのさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、クロロフェニル基、フェニルエチル基、エトキシフェニル基を含む独自の構造で特徴付けられており、研究者にとって興味深い対象となっています。
準備方法
合成経路および反応条件
2-[1-(4-クロロフェニル)-5-オキソ-3-(2-フェニルエチル)-2-チオキソイミダゾリジン-4-イル]-N-(4-エトキシフェニル)アセトアミドの合成は、通常、中間体の生成を含む複数のステップを伴います。このプロセスは、多くの場合、イミダゾリジノンコアの調製から始まり、次にさまざまな化学反応によってクロロフェニル基、フェニルエチル基、エトキシフェニル基が導入されます。これらの反応で使用される一般的な試薬には、塩素化剤、還元剤、カップリング剤が含まれます。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フロー合成や自動合成プラットフォームなどの技術を使用して、生産プロセスを合理化することができます。
化学反応の分析
反応の種類
2-[1-(4-クロロフェニル)-5-オキソ-3-(2-フェニルエチル)-2-チオキソイミダゾリジン-4-イル]-N-(4-エトキシフェニル)アセトアミドは、次のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化することができます。
還元: 還元反応は、カルボニル基をアルコールに変換することができます。
置換: 親電子求核置換反応は、新しい官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、ハロアルカン、求核剤などの試薬は、さまざまな条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが得られる場合があり、還元によりアルコールが生成される可能性があります。
科学研究への応用
2-[1-(4-クロロフェニル)-5-オキソ-3-(2-フェニルエチル)-2-チオキソイミダゾリジン-4-イル]-N-(4-エトキシフェニル)アセトアミドは、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: さまざまな疾患の治療における治療の可能性について探求されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-[1-(4-クロロフェニル)-5-オキソ-3-(2-フェニルエチル)-2-チオキソイミダゾリジン-4-イル]-N-(4-エトキシフェニル)アセトアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
- 2-[1-(4-クロロフェニル)-5-オキソ-3-(チオフェン-2-イルメチル)-2-チオキソイミダゾリジン-4-イル]-N-(4-メトキシフェニル)アセトアミド
- 1-(4-クロロフェニル)-2-{[4-(4-エトキシフェニル)-5-(3-ピリジニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}エタノン
独自性
2-[1-(4-クロロフェニル)-5-オキソ-3-(2-フェニルエチル)-2-チオキソイミダゾリジン-4-イル]-N-(4-エトキシフェニル)アセトアミドは、特定の化学的および生物学的特性を与える官能基の独自の組み合わせによって際立っています。
類似化合物との比較
Similar Compounds
- 2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- 1-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Uniqueness
2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C27H26ClN3O3S |
|---|---|
分子量 |
508.0 g/mol |
IUPAC名 |
2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H26ClN3O3S/c1-2-34-23-14-10-21(11-15-23)29-25(32)18-24-26(33)31(22-12-8-20(28)9-13-22)27(35)30(24)17-16-19-6-4-3-5-7-19/h3-15,24H,2,16-18H2,1H3,(H,29,32) |
InChIキー |
GLGGABMMXMDVNW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



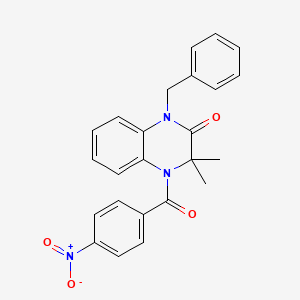
![1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11677840.png)
![N-(3-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11677841.png)
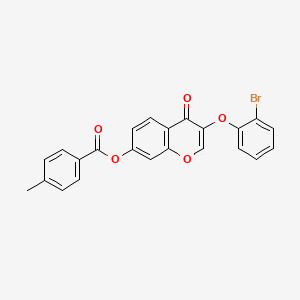
![5-p-Tolyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B11677848.png)
![N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11677849.png)
![Ethyl 1-(4-bromophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11677854.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide](/img/structure/B11677865.png)
![2,6-dimethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11677869.png)
